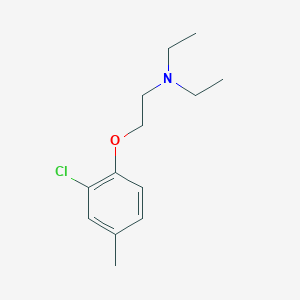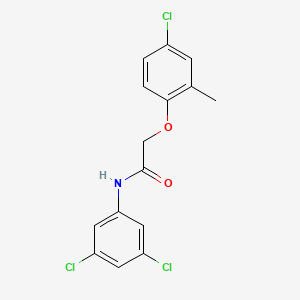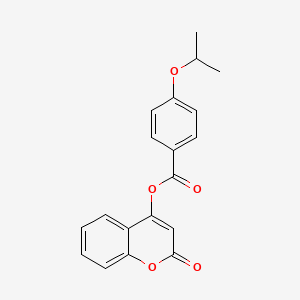![molecular formula C17H22ClNO B5890395 1-[1-(4-CHLOROPHENYL)CYCLOPENTANECARBONYL]PIPERIDINE](/img/structure/B5890395.png)
1-[1-(4-CHLOROPHENYL)CYCLOPENTANECARBONYL]PIPERIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-CHLOROPHENYL)CYCLOPENTANECARBONYL]PIPERIDINE is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a 4-chlorophenyl group attached to a cyclopentanecarbonyl moiety, which is further linked to a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-CHLOROPHENYL)CYCLOPENTANECARBONYL]PIPERIDINE typically involves the reaction of 4-chlorobenzoyl chloride with cyclopentanone in the presence of a base such as pyridine. The resulting intermediate is then reacted with piperidine under controlled conditions to yield the final product. The reaction conditions often include maintaining a specific temperature and using solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4-CHLOROPHENYL)CYCLOPENTANECARBONYL]PIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the chlorophenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1-(4-CHLOROPHENYL)CYCLOPENTANECARBONYL]PIPERIDINE is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[1-(4-CHLOROPHENYL)CYCLOPENTANECARBONYL]PIPERIDINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved can include signal transduction, metabolic processes, and cellular responses, depending on the specific application and target.
Comparison with Similar Compounds
1-(4-CHLOROPHENYL)CYCLOPENTANECARBONYL CHLORIDE: A precursor in the synthesis of 1-[1-(4-CHLOROPHENYL)CYCLOPENTANECARBONYL]PIPERIDINE.
1-(4-CHLOROPHENYL)CYCLOPENTANE-1-CARBONYL CHLORIDE: Another related compound with similar structural features.
Uniqueness: this compound is unique due to its specific combination of a piperidine ring with a 4-chlorophenyl group and a cyclopentanecarbonyl moiety. This unique structure imparts distinct chemical properties and biological activities, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO/c18-15-8-6-14(7-9-15)17(10-2-3-11-17)16(20)19-12-4-1-5-13-19/h6-9H,1-5,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTPRSLXHJQMMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2(CCCC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol](/img/structure/B5890315.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B5890320.png)
![N-[(3,4-dimethoxyphenyl)methyl]adamantan-2-amine](/img/structure/B5890328.png)
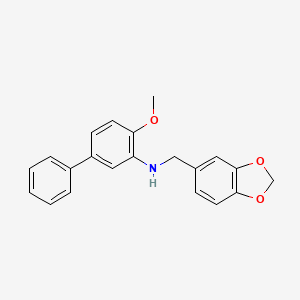
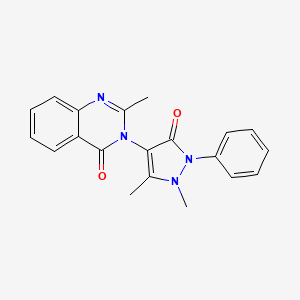
![ethyl 5-(1-azepanylcarbonyl)-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5890345.png)
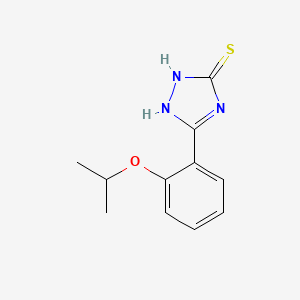
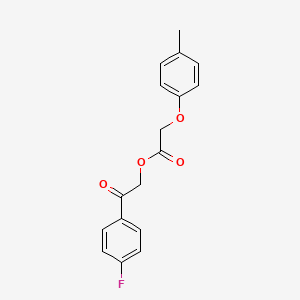

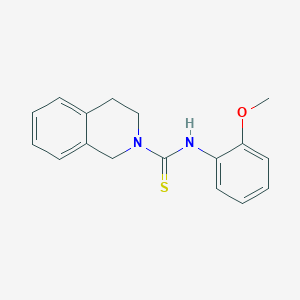
![1-(4-methoxyphenyl)-4-(4-methylpiperazino)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5890394.png)
